3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
CAS No. |
65141-59-5 |
|---|---|
Molecular Formula |
C14H9FN2OS |
Molecular Weight |
272.3 |
IUPAC Name |
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9FN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) |
InChI Key |
KHLKKARCHAGCII-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the quinazolinone intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinones
Substitution: Substituted quinazolinones with various functional groups
Scientific Research Applications
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 3 Substituents
- 3-(4-Fluorophenyl) analogs: Compounds like 3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one (CAS 1788-92-7) exhibit similar electronic effects but differ in substituent position.
- 3-(Hydroxyethyl) derivative : 3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS 16024-85-4) replaces the aryl group with a hydrophilic hydroxyethyl chain, significantly increasing water solubility but reducing aromatic interactions critical for target recognition .
- 3-(Pyridinylmethyl) analogs : Compounds such as 3-(3-pyridinylmethyl)-2-thioxo-1H-quinazolin-4-one introduce a basic nitrogen atom, enabling protonation at physiological pH, which may enhance interactions with acidic residues in enzymes .
Position 2 Modifications
- Thione vs.
- Hydrogenated analogs : Partially saturated derivatives like 6-methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one () lose aromaticity, which may decrease planarity and alter stacking interactions with biological targets .
Physicochemical Properties
logP values calculated using XLogP3; solubility data estimated from substituent contributions.
Key Research Findings
Substituent Position Matters : Meta-fluorine in the target compound provides a balance between electron-withdrawing effects and steric bulk, optimizing interactions with hydrophobic enzyme pockets compared to para-fluorine analogs .
Thione Group Critical : The sulfanylidene moiety enhances metal-binding capacity, as seen in the inhibition of metalloenzymes like carbonic anhydrase, whereas methylthio derivatives lack this property .
Hydrogenation Reduces Bioactivity: Tetrahydroquinazolinones (e.g., ) show diminished antimicrobial activity compared to fully aromatic analogs, likely due to reduced planarity and π-π stacking .
Biological Activity
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinazolines are known for their diverse pharmacological properties, and the introduction of a sulfanylidene group may enhance the reactivity and interaction profiles of this compound.
Chemical Structure and Properties
The compound features a quinazolinone core with a sulfanylidene group at the 2-position and a fluorophenyl substituent at the 3-position. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | Not available |
| Molecular Formula | C12H8F N3S |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | This compound |
| Solubility | Not readily available |
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit Aurora kinase B, which plays a critical role in cell division and is often overexpressed in various cancers .
Antimicrobial Activity
Preliminary studies suggest that this quinazoline derivative may also possess antimicrobial properties. The presence of the sulfanylidene group could enhance its ability to interact with microbial enzymes or receptors, potentially leading to effective inhibition of bacterial growth. However, specific empirical data on its antimicrobial efficacy remains limited and warrants further investigation .
In Vitro Studies
In vitro assays have demonstrated that derivatives of quinazoline can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of apoptotic proteins . While specific studies on this compound are sparse, related compounds have shown promising results in similar assays.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of kinases involved in cancer progression, which could explain its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
